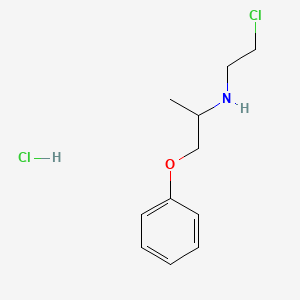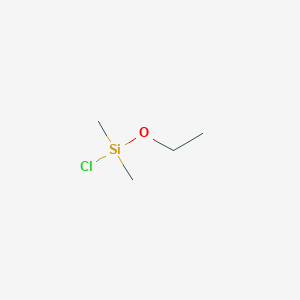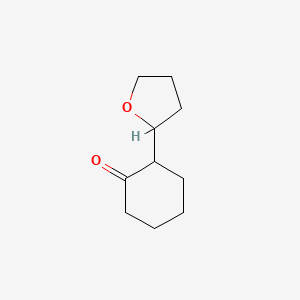
2-Tetrahydrofuran-2-ylcyclohexanone
Vue d'ensemble
Description
2-Tetrahydrofuran-2-ylcyclohexanone is a chemical compound . It is related to tetrahydrofuran (THF), an organic compound classified as a heterocyclic compound, specifically a cyclic ether . THF is a colorless, water-miscible organic liquid with low viscosity and is mainly used as a precursor to polymers .
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives has been studied . An original method was developed for the synthesis of THF labeled selectively with the 13 C isotope at the α-carbon atom . The effective reduction of symmetry brought about by the insertion of the isotopic label removes the excess degeneracy of the spin systems describing the multiplet structure of the 1 H and 13 C NMR spectra, making it possible to undertake a detailed analysis .Molecular Structure Analysis
The molecular structure of a compound like this compound can be analyzed using various methods. For instance, conformational analysis can be used to study the different energy levels associated with the different conformations of a molecule . Conformations are the different 3-dimensional arrangements that the molecule can acquire by freely rotating around σ-bonds . Another approach involves using both methods, namely B3LYP and HF, to investigate diverse properties of a similar compound, 3-Br-2-HyP .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various electroanalytical tools . These tools can be utilized to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be analyzed using various methods. Physical properties include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change .Mécanisme D'action
2-Tetrahydrofuran-2-ylcyclohexanonee inhibits the activity of certain enzymes by binding to the active site and preventing substrate binding. This mechanism of action has been demonstrated for various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
2-Tetrahydrofuran-2-ylcyclohexanonee has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-Tetrahydrofuran-2-ylcyclohexanonee could potentially be used as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, 2-Tetrahydrofuran-2-ylcyclohexanonee has been shown to have anti-inflammatory properties and could potentially be used as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Tetrahydrofuran-2-ylcyclohexanonee in lab experiments is its ease of synthesis. Additionally, 2-Tetrahydrofuran-2-ylcyclohexanonee has been shown to be a potent inhibitor of certain enzymes, making it a valuable tool for studying enzyme activity. However, one limitation of using 2-Tetrahydrofuran-2-ylcyclohexanonee is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-Tetrahydrofuran-2-ylcyclohexanonee. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research could be done to explore the anti-inflammatory properties of 2-Tetrahydrofuran-2-ylcyclohexanonee and its potential as a treatment for inflammatory diseases. Finally, 2-Tetrahydrofuran-2-ylcyclohexanonee could be further explored as a building block for the synthesis of various compounds in organic chemistry.
Applications De Recherche Scientifique
2-Tetrahydrofuran-2-ylcyclohexanonee has been extensively studied for its potential applications in various fields such as organic chemistry, material science, and medicinal chemistry. In organic chemistry, 2-Tetrahydrofuran-2-ylcyclohexanonee has been used as a building block for the synthesis of various compounds. In material science, it has been used as a precursor for the synthesis of polymeric materials. In medicinal chemistry, 2-Tetrahydrofuran-2-ylcyclohexanonee has shown potential as a drug candidate due to its ability to inhibit certain enzymes.
Propriétés
IUPAC Name |
2-(oxolan-2-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLXFZYVBQKGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Piperidinecarboxylic acid, 4-[cyano(3-fluorophenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3247858.png)
![6-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B3247892.png)


![3-Piperidinemethanamine, 1-[(1-methyl-3-pyrrolidinyl)methyl]-](/img/structure/B3247912.png)
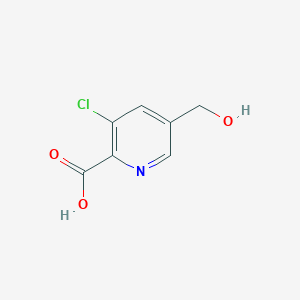
![Ethanone, 1-[2-[2-[(1-methylethyl)amino]cyclopropyl]-1-pyrrolidinyl]-](/img/structure/B3247927.png)
![1-Azabicyclo[3.3.1]nonan-3-amine](/img/structure/B3247937.png)
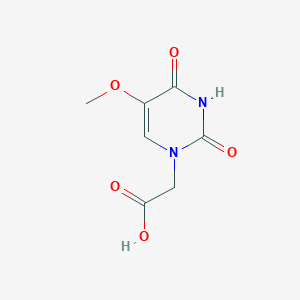
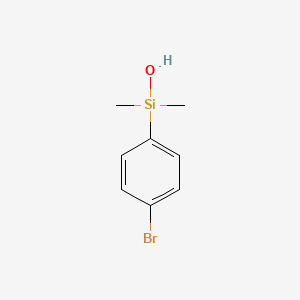
![5,8-Dioxaspiro[3.4]octan-2-one](/img/structure/B3247956.png)
